Cas no 1339748-44-5 (3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole)

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a heterocyclic compound featuring an azetidine moiety linked to a 1,2,5-oxadiazole (furazan) core via an ether bridge. This structure combines the conformational rigidity of the azetidine ring with the electron-deficient properties of the oxadiazole, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s compact, polar framework enhances solubility and bioavailability, while its functional groups allow for further derivatization. Its stability under physiological conditions and potential for selective interactions with biological targets make it valuable for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The methyl substituent on the oxadiazole ring further fine-tunes its electronic and steric properties.
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole structure
1339748-44-5 structure
商品名:3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
CAS番号:1339748-44-5
MF:C7H11N3O2
メガワット:169.181141138077
CID:5702922
PubChem ID:64064485

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole 化学的及び物理的性質

名前と識別子

    • EN300-1146470
    • 3-[(AZETIDIN-3-YLOXY)METHYL]-4-METHYL-1,2,5-OXADIAZOLE
    • AKOS013381336
    • 1339748-44-5
    • 1,2,5-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-4-methyl-
    • 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
    • インチ: 1S/C7H11N3O2/c1-5-7(10-12-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3
    • InChIKey: PBCUFLOWDFFTEB-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C(C)=NON=1)C1CNC1

計算された属性

  • せいみつぶんしりょう: 169.085126602g/mol
  • どういたいしつりょう: 169.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 60.2Ų

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • ふってん: 268.6±50.0 °C(Predicted)
  • 酸性度係数(pKa): 9.38±0.40(Predicted)

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146470-5.0g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
5g
$3645.0 2023-06-09
Enamine
EN300-1146470-10.0g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
10g
$5405.0 2023-06-09
Enamine
EN300-1146470-0.5g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
0.5g
$1207.0 2023-06-09
Enamine
EN300-1146470-0.1g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
0.1g
$1106.0 2023-06-09
Enamine
EN300-1146470-0.25g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
0.25g
$1156.0 2023-06-09
Enamine
EN300-1146470-0.05g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
0.05g
$1056.0 2023-06-09
Enamine
EN300-1146470-1.0g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
1g
$1256.0 2023-06-09
Enamine
EN300-1146470-2.5g
3-[(azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
1339748-44-5
2.5g
$2464.0 2023-06-09

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole 関連文献

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazoleに関する追加情報

Comprehensive Overview of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole (CAS No. 1339748-44-5)

The compound 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole (CAS No. 1339748-44-5) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an oxadiazole ring linked to an azetidine moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with biological targets such as enzymes and receptors. The presence of both nitrogen and oxygen atoms in its framework enhances its hydrogen-bonding capacity, a critical factor in drug design.

In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for innovative therapeutics and sustainable agrochemicals. 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole aligns with this trend, as its structural features are often associated with high bioavailability and low toxicity. These properties are frequently searched by professionals in the fields of medicinal chemistry and drug discovery, reflecting the compound's relevance in addressing current challenges like antibiotic resistance and crop protection.

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole typically involves multi-step reactions, including cyclization and functional group transformations. Its CAS No. 1339748-44-5 serves as a unique identifier in chemical databases, facilitating efficient retrieval for researchers. The compound's molecular weight and logP value are also critical parameters, often queried in computational chemistry platforms to predict its pharmacokinetic behavior. Such data is invaluable for optimizing its use in preclinical studies.

Another area of interest is the compound's potential role in catalysis and material science. Its oxadiazole core is known to exhibit electron-withdrawing properties, making it a candidate for designing organic semiconductors or ligands in coordination chemistry. This versatility has led to increased searches for "oxadiazole derivatives applications" and "azetidine-containing compounds" in academic and industrial databases.

From an SEO perspective, keywords like "buy 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole" or "CAS 1339748-44-5 suppliers" are frequently used by procurement specialists. To enhance visibility, content must address common queries such as "how to synthesize 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole" or "safety data sheet for CAS 1339748-44-5." Providing accurate, detailed information on these topics ensures the article meets both user intent and search engine algorithms.

In conclusion, 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole represents a compelling subject for interdisciplinary research. Its pharmacological potential, chemical reactivity, and industrial applicability make it a standout molecule in modern chemistry. As scientific inquiries evolve, this compound is likely to remain a focal point for innovation, aligning with global trends in green chemistry and precision medicine.

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